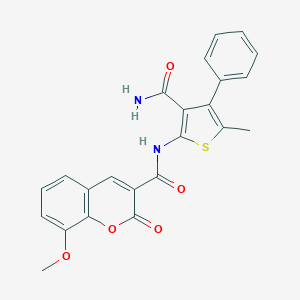
1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. TFMPP has gained attention in the scientific community due to its potential therapeutic applications and its ability to modulate certain neurotransmitters in the brain.
Mecanismo De Acción
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in the regulation of mood, anxiety, and cognition. TFMPP also has affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and metabolism. The binding of TFMPP to these receptors can lead to the activation of intracellular signaling pathways, which can modulate neurotransmitter release and affect neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that TFMPP can have a range of biochemical and physiological effects. TFMPP has been shown to increase serotonin and dopamine release in the brain, which can lead to changes in mood and behavior. TFMPP has also been shown to affect the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in the regulation of emotion and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments. It is a selective serotonin receptor agonist, which means it can be used to study the effects of serotonin receptor activation on neuronal activity. TFMPP is also relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical and pharmacological assays. However, TFMPP also has some limitations. It has a relatively short half-life, which means it may not be suitable for long-term studies. TFMPP also has some potential side effects, such as nausea and vomiting, which can affect experimental outcomes.
Direcciones Futuras
There are several future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptor system. TFMPP has shown promise as a potential therapeutic agent for the treatment of mood disorders, such as depression and anxiety. Further research is needed to determine the efficacy and safety of TFMPP and related compounds for use in clinical settings. Another area of interest is the study of the interactions between TFMPP and other neurotransmitter systems, such as the glutamate and GABA systems. Understanding these interactions could provide insights into the complex mechanisms underlying mood and behavior.
Métodos De Síntesis
The synthesis of TFMPP involves a series of chemical reactions that start with the condensation of 3,4,5-triethoxybenzaldehyde with 1-(2-fluorophenyl)piperazine. The resulting product is then subjected to further reactions to yield TFMPP. The synthesis of TFMPP is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
TFMPP has been extensively studied in scientific research to understand its mechanism of action and its effects on the brain and body. Studies have shown that TFMPP acts as a selective serotonin receptor agonist, which means it binds to and activates certain serotonin receptors in the brain. This activation can modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which can affect mood, cognition, and behavior.
Propiedades
Nombre del producto |
1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine |
|---|---|
Fórmula molecular |
C23H29FN2O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[4-(2-fluorophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C23H29FN2O4/c1-4-28-20-15-17(16-21(29-5-2)22(20)30-6-3)23(27)26-13-11-25(12-14-26)19-10-8-7-9-18(19)24/h7-10,15-16H,4-6,11-14H2,1-3H3 |
Clave InChI |
AYLLDYZRCRKFSW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B214005.png)